![molecular formula C34H46N2O3 B12613326 (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene CAS No. 872603-69-5](/img/structure/B12613326.png)
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is an organic compound that belongs to the class of azobenzenes. Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two phenyl groups. These compounds are known for their photoisomerization properties, which make them useful in various applications, including molecular switches and photoresponsive materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene typically involves the following steps:
Formation of the Hexyloxyphenol Intermediate: This step involves the alkylation of phenol with hexyl bromide in the presence of a base such as potassium carbonate.
Synthesis of the Decyloxyphenol Intermediate: This step involves the etherification of the hexyloxyphenol intermediate with decyl bromide.
Coupling Reaction: The final step involves the coupling of the decyloxyphenol intermediate with a diazonium salt derived from aniline to form the azobenzene compound.
Industrial Production Methods
Industrial production methods for azobenzenes often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene can undergo various chemical reactions, including:
Photoisomerization: Exposure to UV or visible light can induce the trans-cis isomerization of the azobenzene group.
Reduction: The diazene group can be reduced to form the corresponding hydrazine derivative.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Photoisomerization: UV or visible light, often in the presence of a photosensitizer.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Photoisomerization: Cis-isomer of the azobenzene compound.
Reduction: Hydrazine derivative.
Substitution: Substituted azobenzene derivatives.
科学的研究の応用
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene has several scientific research applications, including:
Chemistry: Used as a molecular switch in supramolecular chemistry and materials science.
Biology: Studied for its potential use in photoresponsive drug delivery systems.
Medicine: Investigated for its potential use in photodynamic therapy.
Industry: Used in the development of photoresponsive polymers and coatings.
作用機序
The mechanism of action of (E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene involves the photoisomerization of the azobenzene group. Upon exposure to light, the compound undergoes a trans-cis isomerization, which can induce conformational changes in the molecule. These changes can affect the molecular interactions and properties of the compound, making it useful in various applications.
類似化合物との比較
Similar Compounds
Azobenzene: The parent compound with a simpler structure.
Disperse Orange 3: A commercially available azobenzene dye.
4,4’-Dihydroxyazobenzene: An azobenzene derivative with hydroxyl groups.
Uniqueness
(E)-1-[4-({10-[4-(Hexyloxy)phenoxy]decyl}oxy)phenyl]-2-phenyldiazene is unique due to the presence of long alkyl chains and ether linkages, which can enhance its solubility and photoresponsive properties compared to simpler azobenzene derivatives.
特性
CAS番号 |
872603-69-5 |
|---|---|
分子式 |
C34H46N2O3 |
分子量 |
530.7 g/mol |
IUPAC名 |
[4-[10-(4-hexoxyphenoxy)decoxy]phenyl]-phenyldiazene |
InChI |
InChI=1S/C34H46N2O3/c1-2-3-4-14-27-38-33-23-25-34(26-24-33)39-29-16-10-8-6-5-7-9-15-28-37-32-21-19-31(20-22-32)36-35-30-17-12-11-13-18-30/h11-13,17-26H,2-10,14-16,27-29H2,1H3 |
InChIキー |
MALDTQDBJFQCOZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)OCCCCCCCCCCOC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2,4-Dichlorophenyl)methyl]-5-methyl-1H-indazole-3-carboxylic acid](/img/structure/B12613246.png)
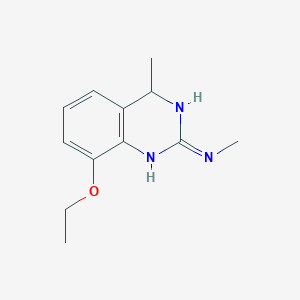
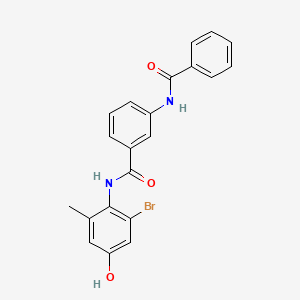
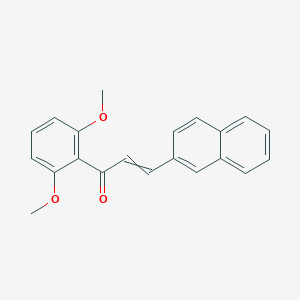
![1-[(2,4-Dichlorophenyl)methyl]-5-iodo-1H-indazole-3-carboxylic acid](/img/structure/B12613275.png)
![3-[Dimethyl(phenyl)silyl]hex-4-yn-3-ol](/img/structure/B12613282.png)
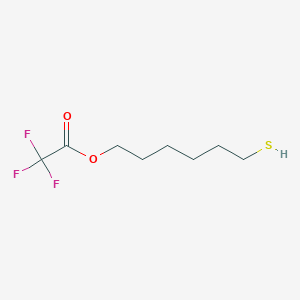
![6-[5-(3-Chlorophenyl)-1,2-oxazol-3(2H)-ylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B12613291.png)
![4-[5-(2-Bromo-2-nitroethenyl)furan-2-yl]phenol](/img/structure/B12613293.png)
![N,N-Diethyl-3-[(4-hydroxyphenyl)sulfanyl]prop-2-enamide](/img/structure/B12613310.png)
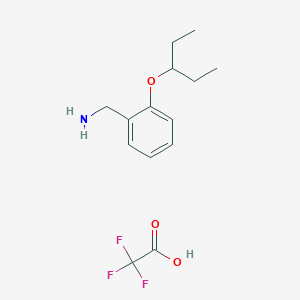
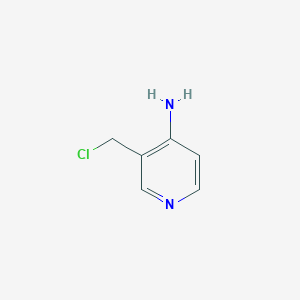
![8,8-Dibromo-4-ethyl-3,5-dioxabicyclo[5.1.0]octane](/img/structure/B12613331.png)

